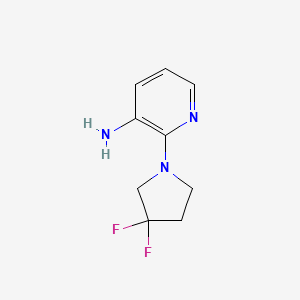

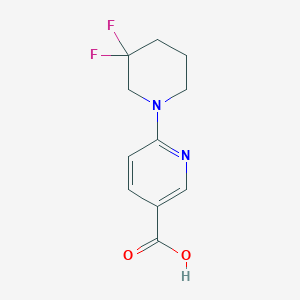

2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid

Overview

Description

Molecular Structure Analysis

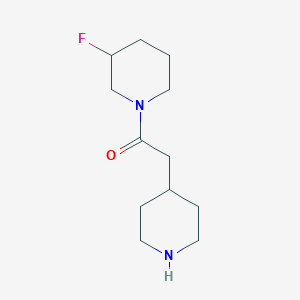

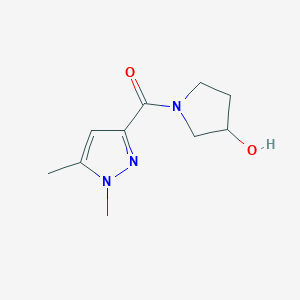

The molecular structure of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid is characterized by a five-membered pyrrolidine ring attached to a benzoic acid group. The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively documented in the literature. It has a molecular weight of 241.23 g/mol.Scientific Research Applications

Hydrogen-Bonded Co-Crystal Structure

The study by Chesna et al. (2017) discusses the application of non-centrosymmetric co-crystallization for growing crystals containing a typically centrosymmetric component, benzoic acid, in a chiral space group. This work highlights the structural aspects of benzoic acid in co-crystal formations, specifically with l-proline, demonstrating the potential of benzoic acid derivatives in crystal engineering and design. The crystal structure shows chains of l-proline zwitterions capped by benzoic acid molecules, forming a hydrogen-bonded network along the [100] direction, which could be relevant for understanding the interactions and applications of similar benzoic acid derivatives like 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid in scientific research (Chesna et al., 2017).

Luminescence and Magnetism in Coordination Complexes

Hou et al. (2013) explored the reactions of benzoic acid derivatives with lanthanide nitrate hexahydrate, yielding coordination polymers with interesting luminescence and magnetic properties. Although the specific benzoic acid derivative discussed differs from this compound, the findings provide insights into how similar compounds could be utilized in the development of materials with unique optical and magnetic characteristics, which could have applications ranging from sensing to information storage (Hou et al., 2013).

Coordination Polymers for Photophysical Applications

The work by Sivakumar et al. (2011) on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including structural and photophysical studies, suggests potential applications for benzoic acid derivatives in creating materials with desirable optical properties. The efficient light-harvesting and luminescence efficiencies observed in their study could be indicative of the usefulness of this compound in similar photophysical applications, especially in designing luminescent materials (Sivakumar et al., 2011).

Transfer Hydrogenation Catalysts

Prakash et al. (2014) investigated the use of benzoic acid derivatives as catalysts in transfer hydrogenation reactions, demonstrating their effectiveness in catalyzing the reduction of carbonyl compounds in water. This research underscores the catalytic capabilities of benzoic acid derivatives, suggesting that compounds like this compound could be explored for their potential in catalysis, particularly in environmentally benign reaction mediums (Prakash et al., 2014).

Future Directions

Mechanism of Action

Target of action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .

Mode of action

The mode of action of a compound is determined by its interaction with its targets. The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring

Biochemical pathways

Without specific studies on this compound, it’s hard to summarize the affected pathways and their downstream effects. Compounds with a pyrrolidine ring have been found to have various biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization , which might influence its ADME properties.

Biochemical Analysis

Biochemical Properties

2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound can enhance binding affinity to certain enzymes due to its three-dimensional structure and stereochemistry . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate signaling pathways by binding to specific receptors or enzymes, thereby altering downstream effects . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to changes in their activity. For example, the compound may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain . These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or receptor modulation, without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, which are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its therapeutic potential.

Properties

IUPAC Name |

2-[3-(difluoromethyl)pyrrolidin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-11(14)8-5-6-15(7-8)10-4-2-1-3-9(10)12(16)17/h1-4,8,11H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGFEXDWBDHEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.